1-(1H-pyrazol-3-yl)imidazolidin-2-one is a heterocyclic compound that combines the structural features of pyrazole and imidazolidinone. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. Its unique structure allows it to act as a versatile building block for the synthesis of more complex organic molecules.
The compound is classified under heterocyclic compounds, specifically as an imidazolidinone derivative containing a pyrazole moiety. It is often utilized in the synthesis of pharmaceuticals and other biologically active compounds. The structural formula can be represented as follows:
This classification highlights its potential applications in drug development and other chemical syntheses.
The synthesis of 1-(1H-pyrazol-3-yl)imidazolidin-2-one typically involves multi-step synthetic routes starting from readily available precursors. A common approach includes:
The molecular structure of 1-(1H-pyrazol-3-yl)imidazolidin-2-one features a five-membered imidazolidinone ring fused with a pyrazole ring. The key structural elements include:
The bond lengths and angles within the rings contribute to its stability and reactivity, which are critical for its biological activity.
1-(1H-pyrazol-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:
These reactions illustrate the compound's versatility in synthetic chemistry, enabling the development of derivatives with enhanced properties.
The mechanism of action for 1-(1H-pyrazol-3-yl)imidazolidin-2-one is not fully elucidated but is believed to involve interactions with biological targets through hydrogen bonding and π-stacking interactions. These interactions can influence various biochemical pathways, including enzyme inhibition or modulation of receptor activity.
Research indicates that imidazole derivatives often affect cellular signaling pathways by interacting with proteins associated with cancer progression or inflammation. The specific targets for this compound remain an area for further investigation.
1-(1H-pyrazol-3-yl)imidazolidin-2-one typically exhibits:
The chemical properties include:
These properties are crucial for its application in drug design and development.
1-(1H-pyrazol-3-yl)imidazolidin-2-one has several applications in scientific research:
The compound's unique structure combined with its biological activity makes it a valuable asset in drug discovery programs aimed at developing new therapeutic agents.
The most direct route to 1-(1H-pyrazol-3-yl)imidazolidin-2-ones involves cyclocondensation between functionalized ureas and pyrazole nucleophiles. A highly efficient BEMP-catalyzed cyclization enables quantitative yield formation through a one-pot reaction of propargylic ureas with phenyl isocyanate in acetonitrile under mild conditions (room temperature, 1 hour). This method proceeds via base-mediated deprotonation followed by stereoselective cyclization to form the imidazolidin-2-one ring [1]. Alternative pathways employ N-(2,2-dialkoxyethyl)ureas as precursors, which undergo acid-catalyzed cyclization with pyrazole nucleophiles. These ureas are readily accessible from commercial 2,2-dimethoxyethan-1-amine and isocyanates, providing versatile building blocks for imidazolidinone synthesis [4].
Table 1: Cyclocondensation Approaches to 1-(1H-Pyrazol-3-yl)imidazolidin-2-ones
Urea Precursor | Catalyst/Reagent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Propargylic ureas | BEMP (5 mol%) | RT, 1 h, MeCN | Quantitative | Mild conditions, one-pot |
N-(2,2-Dimethoxyethyl)ureas | TFA | Reflux, toluene | 75-92 | Broad substrate scope |
2-Hydrazinylimidazolones | Triethylamine | Ethanol, reflux | 65-80 | Access to fused heterocycles |
Regioselective N-alkylation of pyrazole nitrogen atoms with imidazolidinone electrophiles provides a complementary approach. Methanesulfonyl chloride-activated imidazolidinones serve as efficient electrophiles for coupling with pyrazole nucleophiles. This reaction proceeds through an SN₂ mechanism, where the pyrazole nitrogen attacks the carbon adjacent to the mesylate leaving group. Critical optimization revealed that polar aprotic solvents (DMF, acetonitrile) and organic bases (triethylamine, pyridine) significantly enhance substitution efficiency while minimizing di-alkylation byproducts. Controlling stoichiometry (1:1 ratio of electrophile to nucleophile) and reaction temperature (0°C to room temperature) is essential for maintaining regioselectivity, particularly with unsymmetrical pyrazoles where competing N2-alkylation can occur [3] [9].
Trifluoroacetic acid (TFA)-catalyzed cyclizations enable precise control over ring formation in imidazolidinone synthesis. The mechanism involves three key stages: (1) Oxonium cation generation from N-(2,2-diethoxyethyl)ureas; (2) Intramolecular cyclization yielding 5-methoxyimidazolidine-2-one intermediates; and (3) Methanol elimination producing iminium cations that undergo nucleophilic attack by pyrazole derivatives. Decreasing TFA loading (from 15 eq. to catalytic amounts) significantly improves regioselectivity toward 4-substituted imidazolidin-2-ones by suppressing competing pathways. Kinetic studies demonstrate that iminium cation B (Scheme 1) is the dominant electrophilic species when using electron-rich pyrazole nucleophiles, with the 4-substituted isomer comprising >95% of products under optimized conditions [4].
Scheme: TFA-Catalyzed Regioselective PathwayUrea → Oxonium cation → 5-Methoxyimidazolidinone → Iminium B → 4-Substituted product
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level have elucidated the energy landscape governing regioselectivity. Key findings reveal:
These computational insights explain the kinetic preference for 4-substituted imidazolidinones when pyrazole attacks cation D. Reaction optimization guided by these principles has achieved near-exclusive 4-regioselectivity (99:1) in several substrate classes, particularly with sterically unencumbered pyrazoles. Molecular dynamics simulations further indicate that π-stacking interactions between aromatic substituents on the urea and approaching pyrazole contribute to transition state stabilization [4].
Table 2: Computed Relative Energies of Key Intermediates
Species | Energy (kcal/mol) | Role in Pathway |
---|---|---|
Oxonium ion E | 0.0 (reference) | Most stable protonated form |
Iminium cation B | +6.8 | Precursor to 5-substituted products |
Iminium cation D | +7.3 | Precursor to 4-substituted products |
Transition State TS2 | +14.7 | Connects B to intermediate F |
Transition State TS3 | +12.1 | Connects D to intermediate G |
Recent advances emphasize atom economy and waste reduction in imidazolidinone synthesis. 2-Oxoimidazolidine-1,3-disulfonic acid (OImDSA) catalyzes pyrazole-imidazolidinone conjugations in aqueous media at room temperature, achieving >90% yield with 0.1 g catalyst per mmol substrate. This solid acid catalyst is recyclable for ≥5 cycles without significant activity loss, as confirmed by PXRD analysis showing maintained crystallinity. The aqueous reaction system eliminates organic solvents while enabling straightforward product isolation via filtration [7]. Parallel innovations include distillation-free workup for imidazolidinone mesylates, reducing solvent consumption by 40% compared to traditional isolation methods. Solvent-free conditions have been successfully implemented in melt reactions between crystalline imidazolidinone salts and pyrazole derivatives at 80-100°C, completely eliminating volatile organic compounds (VOCs) while maintaining high regioselectivity [3].
Table 3: Green Chemistry Performance Metrics
Method | Catalyst/Solvent | Temperature | E-factor | PMI | Recyclability |
---|---|---|---|---|---|
OImDSA-catalysis | Water | RT | 2.1 | 3.8 | 5 cycles (<5% yield drop) |
Solvent-free alkylation | None (neat) | 80-100°C | 1.3 | 1.0 | Not applicable |
Mesylate activation | Reduced solvent workup | 0°C to RT | 5.8 → 3.5* | 7.2 → 4.3* | Limited |
_After process optimization_
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8